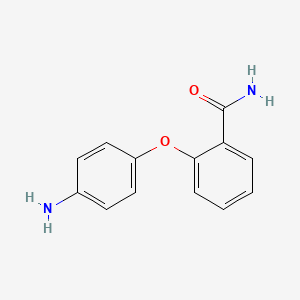

2-(4-Aminophenoxy)benzamide

Description

Significance of Benzamide (B126) Derivatives in Pharmaceutical Research and Development

Benzamide derivatives represent a privileged class of organic compounds that have been extensively investigated in pharmaceutical research for their wide spectrum of pharmacological activities. nih.govevitachem.com The simple yet versatile benzamide backbone, consisting of a benzene (B151609) ring attached to an amide group, allows for extensive structural modifications, leading to a diverse array of biological effects. nih.govresearchgate.net This structural adaptability has made benzamides a cornerstone in the development of drugs targeting a variety of diseases.

Historically, benzamides have been prominent in the field of neuroscience. Substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) are well-known atypical antipsychotics that exert their effects primarily by acting as antagonists at dopamine (B1211576) D2/D3 receptors. acs.orgfarmaciajournal.com Their clinical success in treating schizophrenia and dysthymia underscores the therapeutic value of this chemical class. farmaciajournal.com Beyond antipsychotic action, compounds like metoclopramide, a benzamide derivative, are widely used as antiemetics and prokinetic agents.

In recent years, the applications of benzamide derivatives have expanded into oncology, inflammatory diseases, and infectious diseases. mdpi.com Researchers have successfully designed benzamide-based molecules that function as potent inhibitors of crucial cellular targets, including:

Poly(ADP-ribose) polymerase (PARP): Benzamide itself is a known inhibitor of PARP, an enzyme critical for DNA repair. nih.gov This has spurred the development of more potent benzamide-containing PARP inhibitors for cancer therapy, which can induce synthetic lethality in tumors with specific DNA repair defects. mdpi.comoatext.com

Histone Deacetylases (HDACs): Certain benzamide derivatives have been identified as HDAC inhibitors, which can modulate gene expression and are a promising strategy for cancer treatment.

Kinases: The benzamide scaffold is a key feature in numerous kinase inhibitors, including those targeting receptor tyrosine kinases like EGFR and VEGFR, which are implicated in tumor growth and angiogenesis. acs.orgnih.govmdpi.com

Other Enzymes: Benzamide derivatives have also shown inhibitory activity against enzymes like tyrosinase, highlighting their potential in treating hyperpigmentation disorders.

The amide bond in benzamides is crucial for their biological activity, often participating in key hydrogen bonding interactions with protein targets. researchgate.net The ongoing research into this class of compounds focuses on synthesizing novel analogs, exploring their structure-activity relationships (SAR), and evaluating their biological activities to develop new and improved therapeutic agents. nih.govresearchgate.net

| Drug Name | Benzamide Class | Primary Therapeutic Use | Mechanism of Action |

| Sulpiride | Substituted Benzamide | Antipsychotic, Antidepressant | Selective Dopamine D2/D3 receptor antagonist |

| Amisulpride | Substituted Benzamide | Antipsychotic, Dysthymia | Selective Dopamine D2/D3 receptor antagonist |

| Metoclopramide | Substituted Benzamide | Antiemetic, Prokinetic | Dopamine D2 receptor antagonist, 5-HT4 agonist |

| Rucaparib | Benzamide Derivative | Anticancer | PARP inhibitor |

Role of the Aminophenoxy Scaffold in Structurally Diverse Bioactive Molecules

The aminophenoxy group is another critical pharmacophore that imparts valuable properties to bioactive molecules. This scaffold, consisting of an amino group and a phenyl ring linked via an ether bond, is found in a variety of compounds with significant biological activities. Its utility stems from its ability to act as a versatile linker and to engage in specific interactions with biological targets.

Research has demonstrated the importance of the aminophenoxy moiety in the development of potent and selective therapeutic agents, particularly in oncology. For instance, the incorporation of a 4-aminophenoxy group into flavone (B191248) structures has been shown to yield derivatives with selective cytotoxicity against non-small cell lung cancer (NSCLC) cells. nih.gov Studies revealed that the precise positioning of the aminophenoxy group on the flavone core is crucial for both the potency and selectivity of these anticancer agents. nih.govmdpi.com

Furthermore, the aminophenoxy scaffold serves as a key building block in the synthesis of inhibitors for various protein kinases. It can act as a hinge-binding motif or as a linker to orient other functional groups within the ATP-binding pocket of kinases. Examples include:

VEGFR-2 Inhibitors: Pyridazine derivatives featuring a 6-(4-aminophenoxy) moiety have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.gov

Dual Hypoglycemic Agents: Ethyl-2-(4-aminophenoxy)acetate has been synthesized as a precursor for molecules designed to act as dual activators of glucokinase and PPARγ, offering a potential approach for treating diabetes. mdpi.com

General Kinase Inhibitors: The aminophenoxy group is a component in various patented structures for protein kinase inhibitors, demonstrating its broad applicability in this area. google.com

The amino group of the scaffold can serve as a hydrogen bond donor, while the phenoxy ether provides a degree of conformational flexibility, allowing the molecule to adapt to the topology of the target's binding site. The scaffold is also used in material science, for example, in the synthesis of advanced polymers like polyamides and poly(amide-imide)s. chemicalbook.com

| Molecule Class | Aminophenoxy Scaffold Application | Therapeutic Target/Use | Reference |

| Flavone Derivatives | 4-Aminophenoxy group on the A ring | Anticancer (NSCLC) | nih.gov |

| Pyridazine Derivatives | 6-(4-Aminophenoxy) linker | VEGFR-2 Inhibition | nih.gov |

| Acetate (B1210297) Derivatives | Ethyl-2-(4-aminophenoxy)acetate | Precursor for Hypoglycemic Agents | mdpi.com |

| Polyamides | 2,2-bis(4-aminophenoxy) benzonitrile | High-performance polymers | chemicalbook.com |

Overview of Key Academic Research Trajectories for 2-(4-Aminophenoxy)benzamide and Its Congeners

While direct and extensive biological studies on This compound are not widely published, its structure represents a confluence of the two powerful pharmacophores discussed previously. The primary academic research trajectories for this compound and its close analogs, or congeners, can be inferred from studies on molecules sharing this core scaffold. The main areas of investigation are focused on its potential as an inhibitor of enzymes crucial to cancer and other diseases.

Kinase Inhibition: A dominant research trajectory for phenoxy benzamide derivatives is the development of protein kinase inhibitors. The general structure of this compound is highly amenable to modifications for targeting the ATP-binding site of various kinases. Research on related structures provides strong evidence for this potential:

c-Met Kinase: A series of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives were designed as antitumor agents targeting the c-Met kinase. The optimal compound showed excellent inhibitory activity against several cancer cell lines. researchgate.net This highlights how the core phenoxy-benzamide structure can be elaborated to create potent kinase inhibitors.

Checkpoint Kinase (Chk2): Researchers identified benzimidazole-based Chk2 inhibitors where the benzimidazole (B57391) acts as an ATP-adenosine mimic and a primary amide group forms key hydrogen bonds. acs.org Congeners of this compound could adopt similar binding modes.

General Tyrosine Kinase: Novel compounds using a 4-(aminomethyl)benzamide (B1271630) linker were synthesized and showed potent inhibitory activity against multiple receptor tyrosine kinases, including EGFR and HER-2. nih.govmdpi.com

PARP Inhibition: Given that benzamide is a foundational PARP inhibitor, it is a logical research path to explore derivatives like this compound for this activity. nih.gov PARP inhibitors are particularly effective in cancers with BRCA mutations. The development of third-generation PARP inhibitors focuses on enhancing potency and PARP-trapping efficiency. mdpi.comoatext.com The aminophenoxy moiety could be modified to improve interactions within the PARP catalytic domain or to modulate pharmacokinetic properties.

Antimicrobial Agents: The benzamide scaffold has also been explored for antimicrobial applications. For example, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides were synthesized and showed a broad spectrum of activity against various bacteria and fungi, including drug-resistant strains. nih.gov This suggests that this compound and its derivatives could be investigated for potential antimicrobial properties.

The synthesis of these molecules is also a key research focus. A recently developed method allows for the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives—close analogs of the title compound—from 2-aryloxybenzamides via an oxidation reaction, providing an efficient route to these valuable scaffolds. mdpi.com

| Research Trajectory | Target/Application | Rationale / Supporting Evidence from Congeners | Reference |

| Kinase Inhibition | c-Met, EGFR, Chk2, VEGFR | Phenoxy-benzamide scaffold is common in potent kinase inhibitors. | researchgate.netacs.orgnih.gov |

| PARP Inhibition | Cancer Therapy (esp. BRCA-mutated) | The core benzamide structure is a known PARP inhibitor. | nih.govmdpi.com |

| Antimicrobial Agents | Antibacterial, Antifungal | Related aminophenyl benzamides show broad-spectrum antimicrobial activity. | nih.gov |

| Synthetic Methodology | Organic & Medicinal Chemistry | Development of efficient synthetic routes to access phenoxy-benzamide scaffolds. | mdpi.com |

Properties

IUPAC Name |

2-(4-aminophenoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,14H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQOWASRBXEFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Aminophenoxy Benzamide and Its Analogs

Strategies for the De Novo Synthesis of 2-(4-Aminophenoxy)benzamide

The de novo synthesis of this compound requires the sequential or convergent assembly of its core components: the benzamide (B126) unit and the aminophenoxy moiety.

The formation of the amide bond is a cornerstone of benzamide synthesis. This is typically achieved through a condensation reaction where a carboxylic acid or its derivative combines with an amine, resulting in the elimination of a small molecule, often water. libretexts.org In the context of this compound, this involves the reaction of a 2-(4-aminophenoxy)benzoic acid derivative with an amine source.

A common laboratory method involves the activation of the carboxylic acid to make it more reactive toward nucleophilic attack by the amine. One such strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂). researchgate.net This highly reactive acyl chloride can then readily react with ammonia or an amine to form the benzamide. researchgate.netresearchgate.net This two-step process is a reliable method for creating the amide linkage. researchgate.net

Another approach is the direct coupling of the carboxylic acid and amine using coupling agents. This method avoids the need for harsh reagents like thionyl chloride. researchgate.net The acid-catalyzed condensation of benzamide with other molecules, such as glyoxal, has also been studied, highlighting the reactivity of the benzamide functional group under various conditions. nih.govresearchgate.netnih.gov

Table 1: Key Condensation Reactions for Benzamide Formation

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Amine/Ammonia | Thionyl Chloride, then Amine | Benzamide | researchgate.net |

| Carboxylic Acid | Amine | Coupling Agents (e.g., DCC, HATU) | Benzamide | researchgate.net |

| Benzamide | Glyoxal | Acid Catalyst (e.g., H₂SO₄) | Condensation Adducts | nih.govresearchgate.net |

The diaryl ether linkage (C-O-C) is the key structural feature of the phenoxy moiety. A prominent method for forming this bond is the Ullmann condensation or Ullmann reaction. mdpi.com This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst.

In a synthetic route for a closely related analog, 2-(4-hydroxyphenoxy)benzamide, the diaryl ether was formed by the Ullmann reaction between ortho-iodobenzoic acid and a phenol derivative. mdpi.comresearchgate.net To synthesize the target compound, this compound, this strategy would be adapted by using 4-aminophenol (or a protected version, such as 4-nitrophenol) as the phenolic coupling partner. The amino group is often protected during such reactions to prevent unwanted side reactions.

A logical stepwise synthesis for this compound can be designed by combining the strategies for forming the benzamide core and the diaryl ether linkage. A representative pathway, adapted from the synthesis of similar 2-phenoxybenzamide (B1622244) derivatives, would proceed as follows mdpi.comresearchgate.netnih.gov:

Esterification: The synthesis can begin with a suitable starting material like ortho-iodobenzoic acid, which is first esterified to protect the carboxylic acid group. mdpi.com

Ullmann Coupling: The resulting ester undergoes an Ullmann reaction with a protected form of 4-aminophenol, such as 4-nitrophenol, to form the diaryl ether intermediate. mdpi.com The nitro group serves as a precursor to the amine.

Amidation: The ester group is then converted into the primary amide. This can be achieved through ammonolysis, where the ester is treated with ammonia. mdpi.com

Reduction: Finally, the nitro group on the phenoxy ring is reduced to an amino group. This is commonly accomplished through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C). researchgate.net This final step yields the target molecule, this compound.

This multi-step approach allows for the controlled construction of the molecule by building the key structural components in a sequential manner. nih.gov

Synthesis of Structurally Related Benzamide Derivatives

The synthetic principles used for this compound can be extended to a wide range of structurally related benzamide derivatives.

This class of compounds features a 4-aminophenyl group attached to the nitrogen atom of the benzamide. A general and effective synthesis involves the following steps researchgate.net:

Activation of Carboxylic Acid: A substituted benzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

Amide Formation: The acyl chloride is then reacted with p-nitroaniline. The highly reactive acyl chloride readily couples with the amino group of p-nitroaniline to form an N-(4-nitrophenyl)-substituted benzamide.

Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. This transformation is typically achieved with high efficiency using catalytic hydrogenation (H₂ gas with a Pd/C catalyst). researchgate.net

This sequence provides a versatile route to various N-(4-aminophenyl)-substituted benzamides by simply changing the starting substituted benzoic acid. nih.gov

Table 2: General Synthesis of N-(4-aminophenyl)-substituted Benzamides

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Substituted Benzoic Acid | SOCl₂ | Substituted Benzoyl Chloride | researchgate.net |

| 2 | Substituted Benzoyl Chloride | p-Nitroaniline | N-(4-nitrophenyl)-substituted Benzamide | researchgate.net |

| 3 | N-(4-nitrophenyl)-substituted Benzamide | H₂, Pd/C, EtOH | N-(4-aminophenyl)-substituted Benzamide | researchgate.net |

In this class of derivatives, the amino group is located at the 4-position of the benzoyl moiety, while the amide nitrogen is substituted with various groups. The synthesis mirrors the strategy used for N-(4-aminophenyl) analogs but with the functionalities reversed researchgate.net:

Activation of p-Nitrobenzoic Acid: The synthesis begins with 4-nitrobenzoic acid, which is converted to 4-nitrobenzoyl chloride using thionyl chloride.

Amide Formation: The 4-nitrobenzoyl chloride is then reacted with a variety of substituted anilines or other primary/secondary amines to form the corresponding N-substituted-4-nitrobenzamides.

Nitro Group Reduction: The nitro group is subsequently reduced to a primary amine using catalytic hydrogenation (H₂ with Pd/C catalyst) to yield the final 4-amino-N-substituted benzamide products. researchgate.net

This method is highly modular, allowing for the creation of a diverse library of compounds by varying the amine component used in the second step. mdpi.com

Table 3: General Synthesis of 4-Amino-N-substituted Benzamides

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 4-Nitrobenzoic Acid | SOCl₂ | 4-Nitrobenzoyl Chloride | researchgate.net |

| 2 | 4-Nitrobenzoyl Chloride | Substituted Aniline/Amine | N-substituted-4-nitrobenzamide | researchgate.net |

| 3 | N-substituted-4-nitrobenzamide | H₂, Pd/C, EtOH | 4-Amino-N-substituted Benzamide | researchgate.net |

Design and Synthesis of 2-Amino-1,4-naphthoquinone-Benzamide Derivatives

A novel series of 2-amino-1,4-naphthoquinone-benzamides has been designed and synthesized. nih.govresearchgate.net The synthetic route commences with the reaction of 1,4-naphthoquinone with 4-aminobenzoic acid in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid. researchgate.net Subsequently, this intermediate undergoes a nucleophilic substitution reaction with various amine derivatives in the presence of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and triethylamine (NEt) in DMF at room temperature for 24 hours to produce the target 2-amino-1,4-naphthoquinone-benzamide derivatives. researchgate.net This methodology allows for the generation of a library of compounds with diverse amine functionalities. nih.govresearchgate.net

Table 1: Synthesis of 2-Amino-1,4-naphthoquinone-Benzamide Derivatives

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 1,4-Naphthoquinone, 4-Aminobenzoic acid | DMF, 80°C, 12 h | 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid |

Generation of Benzamide and Picolinamide (B142947) Derivatives with Dimethylamine (B145610) Side Chains

The synthesis of benzamide derivatives featuring dimethylamine side chains involves a multi-step process. researchgate.net Initially, a substituted benzoic acid is treated with oxalyl chloride in dichloromethane (DCM) under reflux conditions to form the corresponding acid chloride. researchgate.netresearchgate.net This intermediate is then reacted with an aminophenol in the presence of triethylamine (TEA) in acetonitrile (B52724) at 60°C. researchgate.netresearchgate.net The final step involves the alkylation of the resulting phenolic hydroxyl group with a dimethylamine-containing alkyl halide, such as (CH3)2N(CH2)2Cl, using potassium carbonate (K2CO3) and sodium iodide (NaI) in acetone under reflux. researchgate.netresearchgate.net A similar strategy is employed for the synthesis of picolinamide derivatives, where the initial coupling of the picolinic acid with an aminophenol is facilitated by dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in toluene at room temperature. researchgate.net

Table 2: Synthesis of Benzamide and Picolinamide Derivatives with Dimethylamine Side Chains

| Derivative | Step 1 Reagents & Conditions | Step 2 Reagents & Conditions | Step 3 Reagents & Conditions |

|---|---|---|---|

| Benzamide | (COCl)2, DCM, reflux | Aminophenol, TEA, acetonitrile, 60°C | (CH3)2N(CH2)2Cl, K2CO3, NaI, acetone, reflux |

Synthesis of Novel Benzamide-Derived Sigma-1 Protein Ligands

Novel benzamide derivatives have been synthesized and evaluated as ligands for the sigma-1 (S1R) protein. nih.govnih.govresearchgate.net The synthetic approach often involves the modification of the benzamide scaffold and the nature of an attached amine group. nih.gov One strategy begins with the reaction of an appropriate aniline derivative with 3-chloropropionyl chloride in dichloromethane (CH2Cl2) over 12 hours, transitioning from 0°C to room temperature. nih.gov The resulting intermediate is then reacted with N,N-benzylmethylamine at room temperature for 12 hours to yield the final benzamide derivatives. nih.gov These synthetic efforts have led to the identification of compounds with high affinity for the S1R and selectivity over the sigma-2 (S2R) receptor. nih.govnih.gov

Preparation of 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-Benzamides

A variety of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides have been synthesized as a novel class of histone deacetylase (HDAC) inhibitors. nih.gov The synthesis and biological evaluation of these compounds have demonstrated their potential to inhibit HDAC1, induce histone hyperacetylation, and upregulate the expression of the tumor suppressor p21. nih.gov

Synthetic Routes to Precursors for Dual Glucokinase (GK) and PPARγ Activators (e.g., Ethyl-2-(4-aminophenoxy)acetate)

A facile and efficient synthesis of ethyl-2-(4-aminophenoxy)acetate, a key precursor for dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators, has been developed. mdpi.comresearchgate.netresearchgate.net The synthesis involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by a selective reduction of the nitro group. mdpi.comresearchgate.net This reduction is achieved using iron powder (Fe) and ammonium (B1175870) chloride (NH4Cl) in a consecutive reaction, which avoids the need for nascent hydrogen and complex reaction setups. mdpi.com The process starts with refluxing a mixture of p-nitrophenol and anhydrous potassium carbonate (K2CO3) in dry acetone. mdpi.com Ethyl 2-bromoacetate and a catalytic amount of potassium iodide are then added, and the mixture is refluxed for 8 hours to yield ethyl-2-(4-nitrophenoxy)acetate. mdpi.com This intermediate is then subjected to reduction to afford the final product, ethyl-2-(4-aminophenoxy)acetate, in good yield and high purity. mdpi.comresearchgate.net

Table 3: Synthesis of Ethyl-2-(4-aminophenoxy)acetate

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Alkylation | p-Nitrophenol, Ethyl 2-bromoacetate | Anhydrous K2CO3, Potassium iodide, Dry acetone, Reflux (8 h) | Ethyl-2-(4-nitrophenoxy)acetate |

Advanced Synthetic Protocols and Optimization

One-Pot Two-Step Reaction Sequences

One-pot, two-step synthetic protocols offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. researchgate.netrsc.orgmdpi.comnih.gov A metal-free, one-pot, two-step synthesis of amides from nitroarenes has been reported, which involves the reduction of the nitro group followed by amidation. researchgate.net For instance, the reaction of N-acyl benzotriazoles with organic nitro compounds or sodium nitrite under mild conditions can produce amides. researchgate.net Another example is the synthesis of 1,2,4-thiadiazoles from primary amides, which proceeds via a one-pot, two-step process involving thiolation with Lawesson's reagent followed by oxidative dimerization with tert-butyl hydrogen peroxide (TBHP) under solvent-free conditions. rsc.org Microwave heating has also been utilized to facilitate one-pot, two-step syntheses, such as the preparation of 2-aryl-benzimidazole-N-oxides, offering a more sustainable approach with reduced reaction times and simplified product isolation. mdpi.comnih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-1,4-naphthoquinone-benzamide |

| 1,4-Naphthoquinone |

| 4-Aminobenzoic acid |

| 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) |

| Triethylamine (NEt) |

| Benzamide |

| Picolinamide |

| Oxalyl chloride |

| Dichloromethane (DCM) |

| Acetonitrile |

| Triethylamine (TEA) |

| Potassium carbonate (K2CO3) |

| Sodium iodide (NaI) |

| Acetone |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Toluene |

| 3-Chloropropionyl chloride |

| N,N-benzylmethylamine |

| 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-Benzamide |

| Ethyl-2-(4-aminophenoxy)acetate |

| 4-Nitrophenol |

| Ethyl bromoacetate |

| Iron (Fe) |

| Ammonium chloride (NH4Cl) |

| Potassium carbonate (K2CO3) |

| Potassium iodide |

| Ethyl-2-(4-nitrophenoxy)acetate |

| N-acyl benzotriazoles |

| Lawesson's reagent |

| tert-Butyl hydrogen peroxide (TBHP) |

Evaluation of Atom-Economy in Synthetic Routes

The concept of atom economy, developed by Barry Trost, is a cornerstone principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.comacs.org An ideal or 100% atom-economical reaction incorporates all reactant atoms into the product, generating no waste. primescholars.combuecher.de In pharmaceutical and fine chemical synthesis, where multi-step processes are common, poor atom economy can lead to significant waste generation. primescholars.comrsc.org Therefore, evaluating the atom economy of different synthetic pathways is crucial for developing more sustainable and cost-effective manufacturing processes.

Below, we evaluate the theoretical atom economy of two plausible synthetic routes to this compound, highlighting the differences between a classical approach and a more modern, greener alternative.

Route 1: Classical Synthesis via Ullmann Condensation and Acyl Chloride

A traditional approach to synthesizing phenoxy benzamides often involves an Ullmann condensation to form the diaryl ether, followed by a standard multi-step conversion of a nitrile or carboxylic acid to the final amide.

Step 1: Ullmann Condensation. The diaryl ether linkage is formed between 2-chlorobenzonitrile and 4-aminophenol. Classical Ullmann reactions typically require stoichiometric amounts of copper and a base, leading to the formation of inorganic salts as byproducts. organic-chemistry.org

Step 2: Nitrile Hydrolysis. The resulting 2-(4-aminophenoxy)benzonitrile is hydrolyzed to the corresponding carboxylic acid, 2-(4-aminophenoxy)benzoic acid. This step consumes water and typically requires a strong acid or base, which must be neutralized, generating further salt waste.

Step 3: Amide Formation via Acyl Chloride. The carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). This step has notoriously poor atom economy, producing SO₂ and HCl as byproducts. The subsequent reaction with ammonia displaces the chloride to form the target benzamide.

Theoretical Atom Economy Calculation for Route 1 (Acyl Chloride Step)

The final amidation step provides a clear example of poor atom economy.

| Reactants | Formula | Molecular Weight ( g/mol ) | Atoms Utilized in Product | Atoms Wasted |

| 2-(4-Aminophenoxy)benzoic acid | C₁₃H₁₁NO₃ | 229.23 | C₁₃H₁₁NO₂ (in amide backbone) | O, H |

| Thionyl Chloride | SOCl₂ | 118.97 | None | S, O, 2Cl |

| Ammonia (2 equivalents) | 2 x NH₃ | 2 x 17.03 | NH₂ | NH₄⁺ (from neutralization) |

% Atom Economy = (M.W. of Product) / (Sum of M.W. of all Reactants) x 100

% Atom Economy = (228.24) / (229.23 + 118.97 + 2 * 17.03) x 100 ≈ 59.7%

This calculation demonstrates that even with a 100% chemical yield, over 40% of the reactant mass is converted into waste in this final stage alone.

Route 2: Modern Catalytic Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods to improve atom economy by minimizing the use of stoichiometric reagents. rsc.orgrsc.org

Step 1: Buchwald-Hartwig C-O Cross-Coupling. This palladium-catalyzed reaction can form the diaryl ether bond between 2-bromobenzamide and 4-aminophenol under milder conditions and with greater efficiency than the Ullmann reaction. organic-chemistry.org While it still requires a base, the catalytic nature of the palladium complex represents a significant improvement.

Step 2: Direct Catalytic Amidation. An even more atom-economical approach involves the direct coupling of a carboxylic acid and an amine, catalyzed by reagents that activate the acid in situ, eliminating the need to form an acyl chloride. This method generates water as the only theoretical byproduct, bringing the atom economy of the amidation step much closer to 100%.

Theoretical Atom Economy Calculation for Route 2 (Direct Amidation)

A highly atom-economical route could involve the direct formation from 2-phenoxybenzoic acid and ammonia.

The balanced equation for this idealized direct amidation is: C₁₃H₁₀O₃ + NH₃ → C₁₃H₁₁NO₂ + H₂O

% Atom Economy = (M.W. of Product) / (Sum of M.W. of Reactants) x 100

% Atom Economy = (213.22) / (214.21 + 17.03) x 100 ≈ 92.2%

This demonstrates a significant improvement over the classical acyl chloride method. While this represents an ideal transformation, it highlights the objective of green synthetic design.

Comparative Analysis

The table below summarizes the theoretical atom economy for the key bond-forming steps in the two proposed routes.

| Synthetic Route | Key Transformation | Typical Reagents | Primary Byproducts | Theoretical Atom Economy |

| Route 1: Classical | Amide Formation | Thionyl Chloride, Ammonia | SO₂, NH₄Cl | ~59.7% |

| Route 2: Modern | Diaryl Ether Synthesis | Pd Catalyst, Base | Halide Salts | Higher than Ullmann |

| Route 2: Modern | Direct Amidation | Dehydrating Agent/Catalyst | Water | >90% |

Detailed Research Findings

Research in green chemistry consistently shows that catalytic processes are superior to stoichiometric ones in terms of atom economy and waste reduction. rsc.orgmdpi.com For instance, the pharmaceutical industry has actively sought to replace traditional amidation methods that use poor atom economy reagents with direct, catalytic alternatives. walisongo.ac.id Similarly, the development of advanced catalytic systems for C-O coupling, such as those used in Buchwald-Hartwig reactions, allows for the synthesis of diaryl ethers with higher efficiency and under more environmentally benign conditions than older methods like the Ullmann reaction, which often required harsh conditions and stoichiometric copper reagents. organic-chemistry.org The "green" synthesis of the common analgesic Ibuprofen is a well-known industrial example where a shift from a six-step route with low atom economy (40%) to a three-step catalytic process dramatically improved atom economy to 77%, significantly reducing waste. monash.edu This paradigm is directly applicable to the synthesis of this compound, where choosing a catalytic, convergent route over a linear, stoichiometric one is key to achieving a greener process.

Structure Activity Relationship Sar and Mechanistic Investigations of 2 4 Aminophenoxy Benzamide Derivatives

Influence of the Benzamide (B126) Core and Aminophenoxy Linkages on Biological Activity

The benzamide core is a well-established pharmacophore, integral to the biological activity of a wide array of therapeutic agents. mdpi.com In the context of 2-(4-Aminophenoxy)benzamide derivatives, this core structure, in conjunction with the aminophenoxy linkage, plays a pivotal role in defining the molecule's interaction with biological targets. The diaryl ether partial structure, formed by the phenoxy bridge, and the substitution pattern on the anilino portion of the molecule have been shown to significantly impact antiplasmodial activity. nih.govmdpi.com

Impact of Substituent Positioning and Electronic Characteristics

The biological activity of this compound derivatives is not solely dictated by the core scaffold but is also profoundly influenced by the nature and position of various substituents on the aromatic rings. These substitutions can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its affinity for biological targets.

Effects of Electron-Donating Groups (e.g., Amino Moieties) on Enzyme Inhibitory Potency

Electron-donating groups (EDGs) can significantly modulate the electron density of the aromatic rings, which in turn can influence the binding affinity of the molecule to its target enzyme. The amino group (-NH2), a potent electron-donating group, has been shown to be a key determinant of the enzyme inhibitory activity in several classes of benzamide derivatives.

In a study of benzamide-based histone deacetylase (HDAC) inhibitors, derivatives featuring an amino group demonstrated potent inhibitory activity against HDAC1, HDAC2, and HDAC3. mdpi.com This suggests that the increased electron density provided by the amino group may enhance the interaction with the enzyme's active site. Specifically, the amino group can participate in crucial hydrogen bonding interactions, anchoring the inhibitor within the binding pocket.

Similarly, research on benzamide-isoquinoline derivatives as sigma-2 (σ2) receptor ligands revealed that the presence of an electron-donating methoxy (B1213986) group increased the affinity for the σ2 receptor. nih.govdntb.gov.ua This further supports the principle that electron-donating substituents can positively influence the biological activity of benzamide derivatives. While direct SAR data for the amino group in this compound on a specific enzyme is not extensively detailed in the public domain, the available evidence from related benzamide structures strongly indicates that the 4-amino group in the phenoxy moiety likely plays a crucial role in enhancing enzyme inhibitory potency through favorable electronic and hydrogen-bonding contributions.

Positional Effects (e.g., Para- vs. Meta- Substitution) on Binding Affinity and Activity

The regiochemistry of substituents on the aromatic rings of this compound derivatives is a critical factor in determining their biological activity. The spatial arrangement of functional groups, as dictated by their ortho-, meta-, or para-positioning, can significantly alter the molecule's shape and its ability to interact with the specific residues of a target's binding site.

In the development of antiplasmodial 2-phenoxybenzamides, it was observed that para-substitution on the anilino ring resulted in significantly higher activity compared to meta-substitution. nih.gov For instance, a para-substituted analogue exhibited the highest antiplasmodial activity (PfNF54 IC50 = 0.2690 µM) and selectivity, while its meta-substituted counterpart was only moderately active (PfNF54 IC50 = 3.297 µM). nih.gov This stark difference underscores the importance of substituent positioning for optimal target engagement.

Similarly, in a series of substituted benzamides designed as D4 dopamine (B1211576) receptor ligands, it was found that polar substituents at the 4- (para) and/or 5- (meta) positions of the benzamide ring enhanced binding affinity. mdpi.com Furthermore, for acetylcholinesterase inhibitors based on benzamide and picolinamide (B142947) scaffolds, para-substituted dimethylamine (B145610) side chains conferred more potent inhibitory activity and selectivity compared to their meta- or ortho-substituted counterparts. researchgate.net These findings collectively highlight that the precise placement of substituents is a key consideration in the design of biologically active benzamide derivatives, with the para-position often being favored for enhanced activity.

Role of Halogen Atoms (Fluorine, Chlorine) in Modulating Bioactivity

Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions.

In the context of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, the presence of a fluorine atom was found to be advantageous. Replacement of a 2-(4-fluorophenoxy) substituent with a 2-phenoxy group led to a decrease in activity, indicating a favorable contribution from the fluorine atom. nih.gov It is well-established that the introduction of a chlorine atom can, in some cases, substantially improve the intrinsic biological activity of a molecule. mdpi.com

Significance of the 4-Aminophenoxy Group Position on Flavone (B191248) Rings for Selective Cytotoxicity

To further understand the role of the 4-aminophenoxy moiety, its influence on the biological activity of a different scaffold, the flavone ring system, has been investigated. These studies provide valuable insights into the contribution of this specific substituent to selective cytotoxicity against cancer cells.

A study focused on aminophenoxy flavone derivatives revealed that the position of the 4-aminophenoxy group on the flavone's A ring, in combination with a phenoxy group on the B ring, is crucial for achieving cancer-selective cytotoxicity. nih.govresearchgate.net Specifically, a 4-aminophenoxy group at the 6-position of the flavone A ring was found to be optimal for enhancing this selective activity. nih.gov

The most potent compound identified in this study, APF-1, which features a 4-aminophenoxy group at the 6-position and a phenoxy moiety at the C'3 position of the B ring, exhibited low micromolar IC50 values against non-small cell lung cancer cell lines and a high selectivity index. nih.gov Conversely, the absence of the phenoxy group on the B ring or placing the 4-aminophenoxy group at different positions on the A ring resulted in diminished efficacy and selectivity. nih.govresearchgate.net Mechanistic studies revealed that APF-1 induces apoptosis and G2/M cell cycle arrest in cancer cells. nih.govresearchgate.net

The following table summarizes the cytotoxic and selective activity of different aminophenoxy flavone derivatives:

| Compound | 4-Aminophenoxy Position (A Ring) | Phenoxy Position (B Ring) | A549 IC50 (µM) | H1975 IC50 (µM) | HDF IC50 (µM) | Selectivity Index (SI) |

| APF-1 | 6 | 3' | 4 | 2 | > 40 | >10 |

| APF-2 | 6 | - | 15 | 10 | > 40 | >2.6 |

| APF-3 | 7 | 4' | 20 | 15 | > 40 | >2 |

| APF-4 | 8 | 4' | > 40 | > 40 | > 40 | - |

| APF-5 | 6 | 4' | 10 | 8 | > 40 | >4 |

Data sourced from Mobbili et al., 2023. nih.gov

These findings underscore the critical importance of the precise positioning of the 4-aminophenoxy group for achieving selective anticancer activity, providing valuable SAR insights that can be extrapolated to the design of other bioactive molecules incorporating this moiety.

Correlation between Methyl Group Position and Aminophenoxy Moiety on Soybean 15-LOX Inhibitory Activity

Further SAR studies have explored the interplay between the aminophenoxy moiety and other substituents, such as methyl groups, in modulating enzyme inhibitory activity. The positioning of a methyl group in relation to the aminophenoxy substituent can significantly impact the molecule's interaction with the target enzyme.

While specific studies on this compound derivatives and soybean 15-lipoxygenase (15-LOX) are not extensively documented in the accessible literature, the principles of substituent effects can be inferred from related structures. The introduction of a methyl group can influence the electronic properties of the aromatic ring through its electron-donating inductive effect and can also introduce steric effects that may either enhance or hinder binding to an enzyme's active site.

Molecular Interaction Analysis and Binding Mechanism Elucidation

The investigation into the binding mechanisms of this compound derivatives relies on a detailed understanding of the molecular interactions between the ligand and its biological target. By elucidating these interactions, researchers can rationalize the observed structure-activity relationships (SAR) and design more potent and selective compounds. This involves identifying key binding features, employing structural biology techniques to visualize the interactions, and characterizing the non-covalent forces that govern the molecular assembly.

Identification of Critical Ligand-Target Binding Features (e.g., Aromatic Rings, Hydrogen Bond Acceptors/Donors)

The molecular structure of this compound provides several key features that are critical for target binding. These include two aromatic rings, a flexible ether linkage, and an amide group that can act as both a hydrogen bond donor and acceptor. The aminophenoxy moiety also contains a primary amine, another potential hydrogen bond donor.

Studies on various benzamide derivatives highlight the importance of these functional groups in molecular recognition. The amide group is a cornerstone for interaction, often forming crucial hydrogen bonds with amino acid residues in the target's binding pocket. semanticscholar.org The arrangement of the aromatic rings and the substituents on them significantly influences binding affinity and selectivity. For instance, in a series of 2-phenoxybenzamides developed as antiplasmodial agents, the aryloxy substituent was found to be favorable for activity. mdpi.com Specifically, replacing a 4-fluorophenoxy group with a simple phenoxy or an acetamidophenoxy group led to a decrease in activity, suggesting a specific electronic or steric requirement at this position. mdpi.com

Quantitative structure-activity relationship (QSAR) analyses have further demonstrated that the biological potency of benzamide derivatives can be a function of their physicochemical properties, such as the octanol-water partition coefficient, which is influenced by the nature of the aromatic rings and their substituents. nih.gov In the context of Cereblon (CRBN) binders, conformationally-locked benzamide derivatives have been developed to mimic the interactions of natural ligands, underscoring the importance of a well-defined three-dimensional arrangement of binding features. nih.govchemrxiv.org

Key interactions for benzamide-type structures often involve:

Hydrogen Bonding : The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. semanticscholar.org The terminal amino group on the phenoxy ring can also participate in hydrogen bonding.

π-π Interactions : The two benzene (B151609) rings can engage in π-π stacking or other aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan in the binding site. researchgate.net

Hydrophobic Interactions : The aromatic rings and other nonpolar parts of the molecule contribute to binding through hydrophobic interactions, displacing water molecules from the binding pocket.

| Structural Feature | Potential Interaction Type | Role in Target Binding |

|---|---|---|

| Amide Group (-CONH2) | Hydrogen Bond Donor (N-H) & Acceptor (C=O) | Forms specific, directional interactions with protein backbone or side-chain residues. semanticscholar.org |

| Phenoxy Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Contributes to binding affinity through interactions with aromatic amino acid residues and displacement of water. researchgate.net |

| Benzamide Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Orients the amide group and participates in aromatic interactions within the binding pocket. researchgate.net |

| Amino Group (-NH2) | Hydrogen Bond Donor | Provides an additional point for hydrogen bonding, potentially increasing specificity and affinity. |

| Ether Linkage (-O-) | Conformational Flexibility | Allows the two aromatic rings to adopt an optimal orientation for binding within the target site. |

Structural Biology Approaches to Ligand-Target Complex Formation (e.g., X-ray Co-crystal Structure Analysis)

Structural biology techniques are indispensable for visualizing the precise interactions between a ligand and its target protein at an atomic level. X-ray crystallography is a primary tool used to determine the three-dimensional structure of these complexes. youtube.com By co-crystallizing a target protein with a ligand like a this compound derivative, researchers can obtain a detailed snapshot of the bound conformation. youtube.com

This co-crystal structure reveals:

The exact orientation and conformation of the ligand within the binding site.

The specific amino acid residues of the target that are in close contact with the ligand.

The network of non-covalent interactions, including the distances and angles of hydrogen bonds, hydrophobic contacts, and π-π stacking. youtube.com

Such detailed structural information is invaluable for lead optimization. It allows medicinal chemists to identify which parts of the molecule are essential for binding and where modifications can be made to improve potency or selectivity. youtube.com For example, a co-crystal structure might reveal an unoccupied pocket near the ligand, suggesting where an additional functional group could be added to form a new favorable interaction. Conversely, it can highlight steric clashes that may be reducing the compound's potency. youtube.com

While a specific co-crystal structure for this compound was not detailed in the reviewed literature, the application of this technique to related benzamide structures has been crucial in drug discovery. For instance, the structural characterization of pharmaceutical cocrystals using X-ray diffraction helps to understand the intermolecular interactions that define the solid-state properties of active pharmaceutical ingredients (APIs). mdpi.com The elucidation of crystal structures for various benzimidazole (B57391) and phenytoin (B1677684) derivatives has confirmed molecular geometries and the importance of hydrogen bonding in stabilizing the crystal lattice, principles that directly apply to understanding ligand-target complexes. nih.govnih.gov

Characterization of Non-Covalent Interactions in Molecular Assembly (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The stability of a ligand-target complex is determined by the sum of all non-covalent interactions between the two molecules. nih.gov These interactions, though individually weak compared to covalent bonds, collectively provide the binding energy required for a stable complex. nih.gov Key non-covalent interactions include hydrogen bonds, van der Waals forces, and π-π interactions. researchgate.netrsc.org

Hydrogen Bonding: As a directional interaction, hydrogen bonding is a critical determinant of binding specificity. nih.gov In this compound derivatives, the amide and amino groups are primary hydrogen bond donors, while the amide carbonyl and ether oxygen can act as acceptors. The strength and geometry of these bonds are fundamental to the stability of the complex.

Hirshfeld Surface Analysis: This computational tool is used to investigate and visualize intermolecular interactions in the crystalline state, providing quantitative insights into how molecules are arranged in a solid. semanticscholar.orgnih.gov By mapping properties onto the Hirshfeld surface, which defines the space a molecule occupies in a crystal, one can analyze the nature and prevalence of different intermolecular contacts. mdpi.com

The analysis generates 2D "fingerprint plots" that summarize the different types of close contacts. Studies on molecules with similar functional groups consistently show that certain interactions dominate the crystal packing. semanticscholar.org For example, in a study of N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide, Hirshfeld analysis revealed that H···H, O···H, and C···H contacts were the key contributors to the crystal packing. semanticscholar.org

The percentage contributions of various intermolecular contacts from a Hirshfeld analysis of a related benzamide compound are summarized below. semanticscholar.org This data illustrates the relative importance of different non-covalent interactions in the molecular assembly.

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 40.0 |

| O···H / H···O | 26.9 |

| C···H / H···C | 13.8 |

| C···C | 7.1 |

| C···O / O···C | 6.6 |

| N···C / C···N | 3.9 |

| N···H / H···N | 1.6 |

| O···O | 0.1 |

This analysis highlights the predominance of H···H, O···H, and C···H contacts, which collectively account for over 80% of all interactions. semanticscholar.org This underscores the significance of hydrogen bonding and van der Waals forces in the stabilization of the molecular structure. semanticscholar.org While this analysis pertains to the solid crystal state, the same fundamental interactions govern the binding of the molecule to its biological target. nih.gov

Advanced Analytical and Computational Research Methodologies

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for probing the molecular structure of 2-(4-Aminophenoxy)benzamide at an atomic and molecular level. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (COSY, NOESY) NMR experiments would be employed for complete structural assignment.

¹H NMR (Proton NMR) would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the aromatic protons on both the benzamide (B126) and aminophenoxy rings, as well as signals for the amine (-NH₂) and amide (-CONH₂) protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets) would provide information about neighboring protons.

¹³C NMR (Carbon-13 NMR) provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical nature (e.g., aromatic, carbonyl).

COSY (Correlation Spectroscopy) is a 2D NMR technique that shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial in assigning the signals of the aromatic protons by identifying which protons are neighbors on the benzene (B151609) rings.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide Protons (-CONH₂) | 7.5 - 8.5 | Broad Singlet |

| Aromatic Protons | 6.5 - 8.0 | Multiplets |

| Amine Protons (-NH₂) | 3.5 - 4.5 | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (-C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds present in its structure.

Key expected vibrational frequencies include:

N-H stretching of the primary amine (-NH₂) and the amide (-CONH₂) groups, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.

C=O stretching of the amide carbonyl group, which would give a strong, sharp absorption band around 1650-1680 cm⁻¹.

C-O-C stretching of the ether linkage, which would be observed in the 1200-1250 cm⁻¹ region.

C-N stretching of the amine and amide groups.

Aromatic C-H and C=C stretching vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine & Amide (N-H) | Stretching | 3300 - 3500 |

| Amide (C=O) | Stretching | 1650 - 1680 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1250 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound (C₁₃H₁₂N₂O₂), the molecular weight is approximately 228.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 228. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond. The molecule could fragment to produce ions corresponding to the benzoyl cation or the aminophenoxy portion of the molecule, which would further fragment to give a characteristic pattern.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the molecule with high accuracy.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 228 | Molecular Ion |

| [M-NH₂]⁺ | 212 | Loss of amino group |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₆H₆NO]⁺ | 108 | Aminophenoxy fragment |

Ultraviolet/Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet/Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π to π* transitions in the benzene rings and n to π* transitions associated with the carbonyl and amino groups. The UV/Vis spectrum would show one or more absorption maxima (λ_max), and the intensity of these absorptions (molar absorptivity) can also be determined. This data is useful for quantitative analysis and for confirming the presence of the chromophoric system.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities or byproducts from a synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of organic compounds.

Analytical HPLC would be used to determine the purity of a sample of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The compound would elute at a characteristic retention time. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Preparative HPLC can be used to purify larger quantities of the compound. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to isolate the pure compound from a mixture.

Interactive Data Table: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λ_max |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in analytical chemistry, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). While specific UPLC methods for the high-throughput analysis of this compound are not extensively detailed in publicly available literature, the principles of UPLC technology suggest a robust framework for its application.

A typical UPLC method for a compound like this compound would involve a sub-2 µm particle column, such as an Acquity UPLC BEH C18, which allows for higher separation efficiency. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile or methanol. This gradient would be optimized to ensure sharp peaks and good separation from any potential impurities or related compounds. The high-pressure capabilities of UPLC systems enable faster flow rates, significantly reducing run times and thereby increasing sample throughput, a critical factor in pharmaceutical development and quality control.

Method Development for Impurity Profiling and Isolation

The identification and characterization of impurities are critical aspects of pharmaceutical development to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). Method development for impurity profiling of this compound would focus on creating a highly sensitive and selective analytical procedure capable of detecting and quantifying trace-level impurities.

This process typically begins with stress testing of the this compound drug substance under various conditions (e.g., acid, base, oxidation, heat, light) to induce the formation of degradation products. The resulting mixture is then analyzed, often using a combination of liquid chromatography and mass spectrometry (LC-MS), to separate and identify the impurities.

For the isolation of these impurities for structural elucidation, preparative HPLC is a commonly employed technique. A developed analytical method is scaled up to a preparative scale, allowing for the collection of fractions containing the individual impurities. These isolated impurities can then be subjected to further analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm their chemical structures. A well-developed impurity profiling method is essential for setting appropriate specifications for the drug substance and ensuring its quality.

Cell-Based Assays and Biological Evaluation Platforms

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

To evaluate the potential biological effects of this compound, a primary step is the assessment of its impact on cell viability and cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. This assay measures the metabolic activity of cells, which is generally correlated with cell viability. In the presence of viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which can be quantified spectrophotometrically.

Flow Cytometric Analyses for Cell Cycle Progression and Apoptosis Detection

Flow cytometry is a powerful technique for analyzing the effects of a compound on the cell cycle and for detecting apoptosis (programmed cell death). If initial cytotoxicity assays suggest that this compound has an anti-proliferative effect, flow cytometry can provide mechanistic insights.

For cell cycle analysis, cells treated with the compound would be stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells, as measured by the flow cytometer, is proportional to their DNA content. This allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound that induces cell cycle arrest would cause an accumulation of cells in a specific phase.

For apoptosis detection, a common method is the Annexin V/PI assay. Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By co-staining with fluorescently labeled Annexin V and PI, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Competition Binding Assays for Receptor Affinity Determination

To investigate whether this compound interacts with specific cellular receptors, in vitro competition binding assays are employed. These assays determine the affinity of a test compound for a receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand that binds to the same receptor.

In a typical experiment, a preparation of cells or membranes expressing the target receptor is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of labeled ligand bound to the receptor is then measured. A decrease in the binding of the labeled ligand with increasing concentrations of the test compound indicates competition for the same binding site. The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. This information is valuable for identifying the molecular targets of a compound and understanding its mechanism of action.

Enzyme Inhibition Assays (e.g., AChE, BChE, HDAC1, 15-LOX)

Enzyme inhibition assays are conducted to determine if a compound can modulate the activity of specific enzymes. Given the chemical structure of this compound, it could be screened against a panel of enzymes to explore its potential therapeutic applications.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: These enzymes are involved in the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. An in vitro assay would measure the rate of substrate hydrolysis by AChE or BChE in the presence and absence of this compound.

Histone Deacetylase 1 (HDAC1) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anti-cancer agents. The inhibitory activity of this compound against HDAC1 could be assessed using a commercially available kit that measures the enzymatic activity on a fluorogenic substrate.

15-Lipoxygenase (15-LOX) Inhibition: 15-LOX is an enzyme involved in the metabolism of polyunsaturated fatty acids and has been implicated in inflammation and cancer. The inhibitory effect of this compound on 15-LOX activity could be determined by measuring the formation of the enzymatic product from a suitable substrate, such as linoleic acid.

The results of these assays, typically reported as IC50 values, would provide valuable information on the potential bioactivity and selectivity of this compound.

Computational Chemistry and Molecular Modeling Approaches

Advanced computational methodologies are indispensable in modern drug discovery and materials science for predicting molecular behavior and guiding experimental research. For this compound, these techniques provide profound insights into its potential as a ligand, its interaction with biological targets, and its intrinsic electronic properties.

E-Pharmacophore Model Development for Ligand Design

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov An e-pharmacophore model extends this concept by integrating information from multiple ligand-receptor complexes to create a more robust and predictive tool for designing new ligands. dergipark.org.tr The development of such a model for ligands based on the this compound scaffold involves identifying common chemical features that are critical for biological activity. nih.gov

The process begins with a set of known active ligands that bind to a common receptor. The three-dimensional structures of these molecules are aligned and superimposed to identify shared pharmacophoric features. nih.gov For a molecule like this compound, these features would typically include:

Hydrogen Bond Donors (HBD): The primary amine (-NH2) group and the amide (N-H) group.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O) of the amide group and the ether oxygen (-O-).

Aromatic Rings (AR): The two phenyl rings.

Hydrophobic Features (H): The phenyl rings can also contribute to hydrophobic interactions within a receptor's binding pocket.

These features are represented as geometric objects, such as spheres and vectors, in 3D space. nih.gov The model also incorporates exclusion volumes, which represent regions of space occupied by the receptor, helping to refine the selection of potential new ligands. nih.gov Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the desired structural features and spatial arrangement, and are therefore predicted to be biologically active. dergipark.org.trdovepress.com This approach accelerates the discovery of new lead compounds by prioritizing molecules for synthesis and experimental testing. nih.gov

| Pharmacophoric Feature | Contributing Functional Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Amine (-NH2), Amide (-NH) | Donates hydrogen to an electronegative atom (e.g., O, N) in the target protein. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (C=O), Ether Oxygen (-O-) | Accepts hydrogen from a donor group (e.g., -OH, -NH) in the target protein. |

| Aromatic Ring (AR) | Phenoxy ring, Benzamide ring | Participates in π-π stacking or cation-π interactions with aromatic residues. |

| Hydrophobic Feature (H) | Phenyl Rings | Interacts with nonpolar residues in the binding pocket. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is widely employed to understand the molecular basis of ligand-target interactions and to estimate the strength of this association, often expressed as a binding energy or docking score. researchgate.net For this compound and its derivatives, docking simulations can elucidate how the molecule fits into the active site of a target protein, such as a kinase or enzyme, and identify the key intermolecular interactions that stabilize the complex. mdpi.comnih.gov

The docking process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A search algorithm then explores various possible conformations and orientations of the ligand within the protein's binding site. researchgate.net Each generated pose is evaluated by a scoring function that estimates the binding affinity.

Studies on similar benzamide-containing compounds have shown that their binding is often governed by a combination of interactions: nih.gov

Hydrogen Bonding: The amide and amine groups are frequently involved in forming hydrogen bonds with amino acid residues like glutamic acid, arginine, or serine in the active site. mdpi.comresearchgate.net

Hydrophobic Interactions: The aromatic rings of the benzamide scaffold typically engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine. nih.govnih.gov

π-π Stacking: The planar aromatic rings can stack with the side chains of aromatic amino acids like tyrosine, phenylalanine, or histidine. mdpi.com

The results of docking simulations provide valuable insights that can guide the rational design of more potent and selective inhibitors by suggesting specific structural modifications to enhance binding affinity. nih.gov For instance, the docking pose might reveal an unoccupied pocket where adding a functional group could lead to a new favorable interaction.

| Interaction Type | Ligand Functional Group | Potential Interacting Amino Acid Residue | Reference Example |

|---|---|---|---|

| Hydrogen Bond | Amide (N-H, C=O) | Arg, Asp, His, Gln | CETP Inhibitors researchgate.net |

| Hydrophobic Interaction | Phenyl Rings | Leu, Ile, Val, Ala | CETP Inhibitors nih.gov |

| π-π Stacking | Aromatic Rings | Tyr, Phe, His | AChE Inhibitors mdpi.com |

| Polar Interaction | Ether Oxygen (-O-) | Ser, Thr | Tyrosine Kinase Inhibitors nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations are instrumental in understanding the intrinsic reactivity, stability, and spectroscopic properties of compounds like this compound from first principles. nih.goveurjchem.com

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of molecular stability; a smaller gap suggests higher reactivity and charge transfer potential within the molecule. mdpi.com

Molecular Electrostatic Potential (MESP): The MESP map is a visualization of the electrostatic potential on the electron density surface of a molecule. mdpi.com It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, MESP analysis would likely show negative potential (red/yellow) around the carbonyl and ether oxygens and positive potential (blue) around the amine and amide hydrogens, highlighting the sites for potential intermolecular interactions. nih.govmdpi.com

These theoretical calculations provide a detailed understanding of the molecule's electronic characteristics, which complements experimental findings and helps in predicting its behavior in chemical reactions and biological systems. nih.gov

| Property | Description | Typical Implication |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. nih.gov |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MESP) | 3D map of electrostatic potential | Identifies sites for nucleophilic and electrophilic attack and hydrogen bonding. mdpi.com |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

Translational Aspects and Future Research Directions

Potential for Lead Compound Identification in Drug Discovery Programs

The aminophenoxybenzamide framework is a recognized lead scaffold in the development of new therapeutic agents. A lead compound is a chemical starting point for the creation of a new drug, possessing promising but suboptimal biological activity. The 2-phenoxybenzamide (B1622244) structure, a close analog, has been identified as a promising multi-stage active compound against various strains of P. falciparum, the parasite responsible for malaria. researchgate.net The identification of such a lead structure from initiatives like the Medicines for Malaria Venture Malaria Box Project underscores the potential of this chemical class to yield starting points for drug discovery programs targeting infectious diseases and other conditions. researchgate.net

Further exploration of derivatives has demonstrated that this scaffold can be systematically modified to improve its therapeutic properties. For instance, the analog 4-amino-N-(2'-aminophenyl)benzamide was identified as a compound with preferential activity in slowly proliferating tumors, suggesting its potential as a lead for developing specific types of anticancer agents. nih.gov The value of the aminophenoxybenzamide scaffold lies in its chemical tractability and its ability to interact with various biological targets, making it a fertile ground for identifying novel lead compounds.

Strategies for Chemical Derivatization and Optimization to Enhance Potency and Selectivity

Once a lead compound is identified, chemical derivatization is a critical step to optimize its drug-like properties. The primary goals are to enhance biological activity (potency) and to minimize off-target effects (selectivity). For the aminophenoxybenzamide scaffold, structure-activity relationship (SAR) studies are key to guiding these modifications.

Research into 2-phenoxybenzamide derivatives has revealed several insights into how chemical modifications impact activity. For example, in the context of antiplasmodial agents, the introduction of a trifluoromethyl group and a 4-fluorophenoxy moiety significantly improved activity against P. falciparum. researchgate.net This process of iterative chemical synthesis and biological testing allows for the fine-tuning of the molecule. Optimization strategies often focus on:

Substitution on the aromatic rings: Adding different chemical groups (e.g., halogens, alkyls, ethers) to the phenoxy and benzamide (B126) rings to alter electronic and steric properties.

Modification of the linker: Altering the ether linkage to explore other connections that might improve binding affinity or metabolic stability.

Amide group modification: Replacing the primary amide with secondary or tertiary amides to influence hydrogen bonding capabilities and pharmacokinetic properties.

One study on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, which shares structural similarities, demonstrated that medicinal chemistry optimization led to compounds with nanomolar potency against the 12-lipoxygenase enzyme and excellent selectivity over related enzymes. nih.gov This highlights how targeted derivatization can transform a lead scaffold into a potent and selective inhibitor.

| Derivative Modification | Observed Effect | Reference |

| Introduction of 4-fluorophenoxy and trifluoromethyl groups | Improved antiplasmodial activity | researchgate.net |

| Conversion to N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | Potent HDAC inhibition and enhanced anti-proliferative potency | nih.gov |

| Optimization of a benzenesulfonamide-based scaffold | Nanomolar potency and high selectivity against 12-lipoxygenase | nih.gov |

Development of Novel Pharmacophores and Hybrid Molecules Based on Aminophenoxybenzamide Scaffold

The aminophenoxybenzamide scaffold serves as a valuable building block for designing novel pharmacophores and hybrid molecules. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov By understanding the pharmacophore of the aminophenoxybenzamide core, researchers can design new molecules with improved or entirely new functions.